molecular formula C22H31N5O11S B1243759 5-S-Glutathionyl-beta-alanyl-L-dopa

5-S-Glutathionyl-beta-alanyl-L-dopa

Cat. No.: B1243759
M. Wt: 573.6 g/mol
InChI Key: YMBAJJVBBYVETD-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-S-Glutathionyl-beta-alanyl-L-dopa is a synthetic L-DOPA conjugate of significant interest in biochemical and neurological research. Its primary characterized mechanism of action is the inhibition of Src protein tyrosine kinase, a key enzyme involved in various cell signaling pathways. Studies have demonstrated that this compound and its analogues exhibit differential inhibitory effects on the autophosphorylation of v-Src and the substrate phosphorylation activity of c-Src . The glutathionyl moiety of the molecule is critical for its potent bioactivity, as truncation of this structure results in a marked decrease in its inhibitory potency on v-Src autophosphorylation . This specific activity makes it a valuable pharmacological tool for probing Src kinase function in experimental models. Furthermore, as an L-DOPA derivative, it is part of a broader class of investigational compounds designed for neuroprotective research. The strategy of conjugating L-DOPA with antioxidants like glutathione aims to address the progressive neurodegeneration and oxidative stress associated with conditions like Parkinson's disease, potentially offering a disease-modifying approach beyond mere dopamine replacement . This product is intended For Research Use Only to explore these and other novel biological mechanisms.

Properties

Molecular Formula

C22H31N5O11S

Molecular Weight

573.6 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[5-[(2S)-2-(3-aminopropanoylamino)-2-carboxyethyl]-2,3-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C22H31N5O11S/c23-4-3-17(30)26-12(22(37)38)5-10-6-14(28)19(33)15(7-10)39-9-13(20(34)25-8-18(31)32)27-16(29)2-1-11(24)21(35)36/h6-7,11-13,28,33H,1-5,8-9,23-24H2,(H,25,34)(H,26,30)(H,27,29)(H,31,32)(H,35,36)(H,37,38)/t11-,12-,13-/m0/s1

InChI Key

YMBAJJVBBYVETD-AVGNSLFASA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)NC(=O)CCN

Canonical SMILES

C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC(C(=O)O)NC(=O)CCN

Synonyms

5-S-GA-L-D
5-S-glutathionyl-beta-alanyl-L-DOPA

Origin of Product

United States

Scientific Research Applications

Neuroprotective Agent

5-S-Glutathionyl-beta-alanyl-L-dopa has been identified as a neuroprotective agent due to its ability to inhibit oxidative stress pathways. This compound is believed to protect neuronal cells from damage caused by reactive oxygen species (ROS), which are implicated in neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD) .

Case Study: Oxidative Stress Inhibition

In a study examining the effects of 5-S-Glutathionyl-beta-alanyl-L-dopa on neuronal cells, researchers found that it significantly reduced markers of oxidative stress and apoptosis in human neuroblastoma SH-SY5Y cells exposed to toxic agents like rotenone. This suggests its potential as a therapeutic agent for protecting against neurodegeneration .

Modulation of Protein Kinase Activity

The compound has demonstrated inhibitory effects on protein kinases such as Src and epidermal growth factor receptor (EGFR). Research indicates that modifications to the structure of 5-S-Glutathionyl-beta-alanyl-L-dopa can significantly alter its inhibitory potency on these kinases, which play crucial roles in cell signaling and cancer progression .

Data Table: Inhibitory Effects on Protein Kinases

Compound Structure ModificationInhibition of Src AutophosphorylationInhibition of EGFR Substrate Phosphorylation
Original StructureHigh (baseline)Moderate
Removal of Glutamyl ResidueDecreased by 4-5 foldLittle effect
Removal of Both ResiduesDecreased by 40-60 foldLittle effect

This data underscores the importance of structural integrity for maintaining the compound's bioactivity.

Therapeutic Potential in Parkinson’s Disease

The compound's role in modulating dopaminergic signaling pathways makes it a candidate for therapeutic interventions in Parkinson's disease. Its combination with L-DOPA may enhance the efficacy of treatment while minimizing side effects associated with L-DOPA therapy, such as dyskinesia .

Case Study: L-DOPA-Induced Dyskinesia

A review highlighted that combining 5-S-Glutathionyl-beta-alanyl-L-dopa with L-DOPA could mitigate dyskinetic symptoms in patients with PD. The study utilized positron emission tomography (PET) imaging to assess dopamine release and receptor occupancy, showing promising results for improved therapeutic outcomes .

Industrial Applications

Beyond its biomedical applications, 5-S-Glutathionyl-beta-alanyl-L-dopa is also being explored for use in industrial settings as a precursor for synthesizing specialized surfactants and emulsifiers. Its amphiphilic nature allows it to stabilize emulsions effectively, making it valuable in formulations requiring enhanced solubility for hydrophobic compounds .

Comparison with Similar Compounds

Table 1: Inhibitory Effects of 5-S-GA-L-D Analogues on Src Kinase

Compound Modification IC₅₀ (v-Src Autophosphorylation) IC₅₀ (c-Src Substrate Phosphorylation)
5-S-GA-L-D (Lead Compound) None 0.8 μM 1.2 μM
Compound 3 Glutamyl residue removed 3.2 μM 1.5 μM
Compound 4 Glutamyl + β-alanyl removed 50 μM 2.0 μM
5-S-Cysteinyl Dopamine Glutathione replaced with cysteine 12 μM* 10 μM* (vs. genistein)

Data adapted from .

2.2 Comparison with 5-S-Cysteinyl Dopamine

Replacing glutathione with cysteine in 5-S-GA-L-D yields 5-S-cysteinyl dopamine , which shows:

  • Reduced potency : IC₅₀ = 12 μM for v-Src autophosphorylation vs. 0.8 μM for 5-S-GA-L-D .
  • Substrate phosphorylation inhibition : Comparable to genistein (IC₅₀ = 10 μM), indicating retained activity despite structural simplification .
2.3 Nonpeptide Lipophilic Derivatives

Lipophilic derivatives lacking peptide moieties exhibit:

  • Similar inhibition of v-Src autophosphorylation : IC₅₀ ≈ 1–2 μM.
  • Reduced substrate phosphorylation inhibition : IC₅₀ increases to >20 μM, highlighting the importance of hydrophilic residues for substrate interaction .

Comparison with EGFR-Targeting Compounds

Most 5-S-GA-L-D analogues show minimal inhibition of EGFR-mediated substrate phosphorylation (IC₅₀ > 100 μM), underscoring their selectivity for Src-family kinases over EGFR . This contrasts with broad-spectrum PTK inhibitors like genistein, which inhibit both Src and EGFR (IC₅₀ = 10–20 μM) .

Antibacterial Activity vs. Related Conjugates

Synthetic 5-S-GAD (N-β-alanyl-5-S-glutathionyl-3,4-dihydroxyphenylalanine) demonstrates antibacterial activity comparable to authentic 5-S-GAD isolated from flies .

Key Structural-Activity Relationships

  • Glutathione moiety : Essential for high-affinity inhibition of Src autophosphorylation.
  • β-Alanyl-dopa linkage : Enhances solubility and substrate recognition.
  • Catechol-thioether group : Critical for redox-related biological activities (e.g., H₂O₂/O₂⁻ generation in cytotoxicity) .

Preparation Methods

Reaction Mechanism and Optimization

Tyrosinase catalyzes the hydroxylation of L-dopa to dopaquinone, which undergoes non-enzymatic rearrangement to form orthoquinone. This electrophilic intermediate reacts with the thiol group of glutathione and the amine group of beta-alanine via Michael addition (Figure 1). Critical parameters include:

  • pH : Maintained at 6.8–7.2 to stabilize enzyme activity.

  • Temperature : 25–37°C to balance reaction rate and enzyme denaturation.

  • Molar Ratios : A 1:1:1 stoichiometry of L-dopa, glutathione, and beta-alanine ensures complete conjugation.

Table 1: Enzymatic Synthesis Conditions for 5-S-GA-L-D

ParameterOptimal RangeImpact on Yield
Tyrosinase Concentration50–100 U/mLHigher activity↑, cost↑
Reaction Time4–6 hoursProlonged→side products
Oxygen AvailabilityAerobic conditionsEssential for oxidation

Purification and Characterization

Crude products are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (0.1% trifluoroacetic acid in acetonitrile/water). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity:

  • 1^1H-NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 3.2–3.5 ppm (beta-alanyl methylene).

  • ESI-MS : [M+H]+^+ at m/z 485.2 (calculated for C20_{20}H28_{28}N4_4O10_{10}S).

Chemical Modifications of the 5-S-GA-L-D Scaffold

Structural analogs of 5-S-GA-L-D are synthesized to enhance inhibitory specificity or pharmacokinetic properties. Modifications focus on truncating the glutathionyl or beta-alanyl moieties.

Truncation of the Glutathionyl Moiety

Removing the glutamyl residue from glutathione reduces molecular weight while retaining partial activity:

  • Analog 5-S-Cysteinyl-beta-alanyl-L-dopa : Synthesized by substituting glutathione with cysteine. Shows 4–5-fold lower inhibition of v-Src autophosphorylation compared to 5-S-GA-L-D.

  • Analog 5-S-Glycyl-beta-alanyl-L-dopa : Further truncation eliminates the glycyl residue, decreasing activity by 40–60-fold.

Table 2: Inhibitory Effects of 5-S-GA-L-D Analogs on v-Src Autophosphorylation

AnalogIC50_{50} (μM)Selectivity (v-Src vs. EGFR)
5-S-GA-L-D (Parent)2.5>100-fold
5-S-Cysteinyl-beta-alanyl-L-dopa10.350-fold
5-S-Glycyl-beta-alanyl-L-dopa98.710-fold

Lipophilic Derivatives for Enhanced Membrane Permeability

Nonpeptide lipophilic analogs are synthesized by replacing the glutathionyl moiety with alkyl chains:

  • Hexanoyl-beta-alanyl-L-dopa : Prepared via acylation with hexanoyl chloride. Exhibits comparable v-Src inhibition but reduced solubility.

  • Benzyloxycarbonyl-beta-alanyl-L-dopa : Introduces a benzyl group, improving blood-brain barrier penetration.

Large-Scale Production and Industrial Considerations

Patent US3714242A outlines a method for preparing L-dopa precursors, which can be adapted for 5-S-GA-L-D synthesis. Key steps include:

Catalytic Hydrogenation of Intermediate Salts

The dehydroabietylamine salt of L-dopa is subjected to hydrogenation at 1–20 atmospheres using Raney nickel or palladium catalysts. This step ensures high enantiomeric purity (>99% L-isomer).

Hydrohalic Acid Hydrolysis

The L-salt is treated with 45–65% hydrobromic acid at 110–125°C to cleave protective groups. Toluene extraction isolates dehydroabietylamine for recycling.

Table 3: Industrial-Scale Reaction Parameters

StepConditionsYield (%)
Catalytic Hydrogenation20°C, 10 atm H2_2, Raney Ni92
Acid Hydrolysis120°C, 62% HBr, 3 hours85

Analytical Challenges and Solutions

Stability of Orthoquinone Intermediates

Dopaquinone is highly reactive and prone to polymerization. Stabilization strategies include:

  • Low-Temperature Processing : Reactions conducted at 4°C reduce side reactions.

  • Antioxidant Additives : 1 mM ascorbic acid quenches residual radicals.

Quantification of Conjugation Efficiency

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards achieves picomolar sensitivity for quantifying 5-S-GA-L-D in biological matrices .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 5-S-Glutathionyl-beta-alanyl-L-dopa, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves conjugating L-dopa derivatives with glutathione via enzymatic or chemical coupling. For validation, use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to confirm molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly to verify the S-glutathionylation site. Ensure reproducibility by documenting reaction conditions (e.g., pH, temperature, molar ratios) and cross-referencing with published protocols .

Q. How should researchers design stability studies for 5-S-Glutathionyl-beta-alanyl-L-dopa under physiological conditions?

  • Methodological Answer : Conduct accelerated degradation studies by exposing the compound to varied pH levels (e.g., 1.2 for gastric fluid, 7.4 for plasma) and temperatures (25°C–37°C). Use UV-Vis spectroscopy or LC-MS to monitor degradation products. Include control samples (e.g., glutathione and L-dopa alone) to distinguish compound-specific instability from baseline oxidation. Statistical models (e.g., Arrhenius equation) can predict shelf-life .

Q. What analytical techniques are recommended for quantifying 5-S-Glutathionyl-beta-alanyl-L-dopa in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity in complex matrices like plasma or tissue homogenates. Validate the method using calibration curves with internal standards (e.g., deuterated analogs). For preliminary screening, enzyme-linked immunosorbent assays (ELISAs) with anti-glutathione antibodies may be employed, though cross-reactivity risks require careful optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported redox activity of 5-S-Glutathionyl-beta-alanyl-L-dopa across experimental models?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., oxygen tension, cell type). Perform comparative studies using standardized protocols (e.g., identical buffer systems and cell lines). Triangulate findings with in silico simulations (e.g., molecular docking to predict interactions with redox enzymes) and in vivo models. Critically evaluate confounding variables, such as endogenous glutathione levels, using knockout models or glutathione synthesis inhibitors .

Q. What experimental designs are suitable for investigating the dual role of 5-S-Glutathionyl-beta-alanyl-L-dopa in neuroprotection and oxidative stress?

  • Methodological Answer : Use a multi-omics approach:

  • Transcriptomics : RNA sequencing to identify pathways modulated by the compound (e.g., Nrf2-Keap1).
  • Metabolomics : Track glutathione turnover and dopamine metabolites via targeted MS.
  • Functional assays : Measure mitochondrial membrane potential and reactive oxygen species (ROS) in neuronal cell lines. Include dose-response curves and time-course analyses to differentiate acute vs. chronic effects. Validate findings in ex vivo brain slices .

Q. How can researchers address discrepancies in pharmacokinetic data for 5-S-Glutathionyl-beta-alanyl-L-dopa across species?

  • Methodological Answer : Conduct cross-species comparative pharmacokinetics (rats, mice, non-human primates) with matched dosing regimens. Use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., cytochrome P450 activity). Integrate tissue-specific bioavailability data via microdialysis. Publish negative results to clarify boundaries of translational relevance .

Q. What strategies are effective for elucidating the metabolic fate of 5-S-Glutathionyl-beta-alanyl-L-dopa in the brain?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹³C or ¹⁵N) to trace metabolic pathways in brain tissue. Combine with MALDI imaging mass spectrometry for spatial resolution of metabolite distribution. Correlate with behavioral assays (e.g., motor function tests in Parkinson’s disease models) to link biochemical outcomes to functional effects. Replicate in human-derived organoids to enhance clinical relevance .

Methodological Considerations

  • Data Contradiction Analysis : Use iterative qualitative analysis (e.g., constant comparative method) to reconcile conflicting results. Document all procedural deviations and leverage open-access datasets for meta-analyses .
  • Ethical Reporting : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles. Disclose limitations in compound stability and species-specific responses to guide replication efforts .

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